Cas no 2580254-75-5 (6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylpyridine-2-carboxylic acid)
6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylpyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27724825
- 6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid
- 2580254-75-5
- 6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylpyridine-2-carboxylic acid
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- Inchi: 1S/C24H17N3O4S/c28-22(29)20-11-5-10-19(25-20)21-13-32-23(26-21)27-24(30)31-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,13,18H,12H2,(H,28,29)(H,26,27,30)
- InChI Key: TXDRKHHEVUDURM-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=C(C(=O)O)N=2)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 443.09397721g/mol
- Monoisotopic Mass: 443.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 130Ų
6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylpyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27724825-0.05g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 95.0% | 0.05g |
$1513.0 | 2025-03-20 | |
| Enamine | EN300-27724825-0.1g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 95.0% | 0.1g |
$1585.0 | 2025-03-20 | |
| Enamine | EN300-27724825-0.25g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 95.0% | 0.25g |
$1657.0 | 2025-03-20 | |
| Enamine | EN300-27724825-0.5g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 95.0% | 0.5g |
$1728.0 | 2025-03-20 | |
| Enamine | EN300-27724825-1.0g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 95.0% | 1.0g |
$1801.0 | 2025-03-20 | |
| Enamine | EN300-27724825-2.5g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 95.0% | 2.5g |
$3530.0 | 2025-03-20 | |
| Enamine | EN300-27724825-5.0g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 95.0% | 5.0g |
$5221.0 | 2025-03-20 | |
| Enamine | EN300-27724825-10.0g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 95.0% | 10.0g |
$7742.0 | 2025-03-20 | |
| Enamine | EN300-27724825-1g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 1g |
$1801.0 | 2023-09-10 | ||
| Enamine | EN300-27724825-5g |
6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |
2580254-75-5 | 5g |
$5221.0 | 2023-09-10 |
6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylpyridine-2-carboxylic acid Related Literature
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Additional information on 6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylpyridine-2-carboxylic acid
Introduction to 6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylpyridine-2-carboxylic Acid (CAS No. 2580254-75-5)
6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylpyridine-2-carboxylic acid, identified by its CAS number 2580254-75-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule incorporates several key functional groups, including a fluoren-9-ylmethoxycarbonyl moiety and a pyridine carboxylic acid moiety, both of which contribute to its unique chemical properties and potential applications.
The fluoren-9-ylmethoxycarbonyl group is a particularly notable feature of this compound, as it is known for its ability to enhance the metabolic stability and bioavailability of associated molecules. This group is often employed in the synthesis of peptide mimetics and other biologically active compounds, where it serves as a protective group during synthetic steps and can be readily removed under specific conditions. The presence of this moiety in 6-2-(...)pyridine-2-carboxylic acid suggests that the compound may have applications in the development of novel therapeutic agents that require such stability-enhancing properties.
The core structure of 6-2-(...)pyridine-2-carboxylic acid consists of a fused heterocyclic system comprising a thiazole ring and a pyridine ring. Thiazole derivatives are well-documented for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring itself is characterized by its sulfur-containing heteroatom, which plays a crucial role in mediating various biochemical interactions. In this compound, the thiazole ring is linked to a pyridine ring through an amino group, creating a bidentate system that can interact with multiple targets within biological systems.
The pyridine carboxylic acid moiety at the 2-position of the pyridine ring further enhances the potential biological activity of the compound. Carboxylic acids are well-known for their ability to form hydrogen bonds, which can facilitate interactions with biological targets such as enzymes and receptors. Additionally, the carboxylic acid group can be further functionalized through esterification or amidation reactions, allowing for the creation of derivatives with tailored properties. This flexibility makes 6-2-(...)pyridine-2-carboxylic acid a valuable scaffold for medicinal chemistry investigations.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By leveraging high-throughput virtual screening techniques, compounds like 6-2-(...)pyridine-2-carboxylic acid can be rapidly evaluated for their potential interactions with various biological targets. These computational methods have been particularly effective in identifying lead compounds for drug development, streamlining the traditional hit-and-miss approach to medicinal chemistry. The integration of machine learning algorithms has further enhanced the predictive power of these methods, allowing for more nuanced predictions of molecular behavior.
In vitro studies have begun to elucidate the mechanistic aspects of 6-2-(...)pyridine-2-carboxylic acid's interactions with biological targets. Initial experiments suggest that the compound exhibits inhibitory activity against certain enzymes implicated in cancer progression. The precise mechanism by which this compound exerts its effects remains under investigation, but preliminary data indicate that it may interfere with key signaling pathways by binding to specific enzyme active sites. Further studies are needed to fully characterize these interactions and to determine whether this compound has potential as an anticancer therapeutic.
The synthesis of 6-2-(...)pyridine-2-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves several key transformations, including condensation reactions, cyclization processes, and functional group modifications. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision than ever before.
The impact of 6-2-(...)pyridine-2-carboxylic acid extends beyond its potential therapeutic applications; it also serves as a valuable tool for understanding fundamental chemical principles. By studying its reactivity and interactions with biological systems, researchers can gain insights into how small molecules influence cellular processes at the molecular level. These insights are essential for developing new strategies for drug discovery and for improving existing therapeutic agents.
Future research directions for 6-2-(...)pyridine-2-carboxylic acid include exploring its potential as an intermediate in the synthesis of more complex molecules. Additionally, researchers are investigating ways to optimize its bioavailability and pharmacokinetic properties through structural modifications. The integration of green chemistry principles into synthetic protocols will also be crucial for ensuring that future derivatizations are environmentally sustainable.
In conclusion, 6-2-(({(9H-fluoren-9-ylylmethoxycarbonyl}amino)-1,3-thiazol}-4-y1)pyridine)-2-carb oxylic acid (CAS No. 2580254_75_5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further investigation into various therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing drug discovery efforts worldwide.
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